InChI=1S/C8H7BrClNO/c1-5(12)11-6-2-3-7(9)8(10)4-6/h2-4H,1H3,(H,11,12)
. N-(3-bromo-4-chlorophenyl)acetamide is an organic compound with the molecular formula CHBrClNO. It is classified as an acetamide derivative, where the phenyl ring is substituted with bromine and chlorine atoms. This compound is notable for its potential applications in pharmaceuticals and organic synthesis, serving as an intermediate in the production of more complex organic molecules.
The synthesis of N-(3-bromo-4-chlorophenyl)acetamide typically involves the acylation of 3-bromo-4-chloroaniline with acetic anhydride or acetyl chloride. The reaction is generally conducted in the presence of a base, such as pyridine or triethylamine, to neutralize any hydrochloric acid generated during the process.
N-(3-bromo-4-chlorophenyl)acetamide belongs to the class of aromatic amides, specifically acetamides, which are characterized by the presence of an acetamide functional group attached to an aromatic ring. Its unique structure and substitution pattern contribute to its chemical reactivity and biological activity.
The primary method for synthesizing N-(3-bromo-4-chlorophenyl)acetamide is through acylation reactions. In this process, 3-bromo-4-chloroaniline is reacted with acetic anhydride or acetyl chloride under controlled conditions.
The molecular structure of N-(3-bromo-4-chlorophenyl)acetamide features a phenyl ring substituted with bromine at position 3 and chlorine at position 4, along with an acetamide group attached to the phenyl ring.
N-(3-bromo-4-chlorophenyl)acetamide can participate in various chemical reactions:
The mechanism of action for N-(3-bromo-4-chlorophenyl)acetamide primarily revolves around its reactivity due to the presence of halogen substituents on the aromatic ring. These substituents can influence electrophilic and nucleophilic attack patterns during chemical reactions.
N-(3-bromo-4-chlorophenyl)acetamide has several applications in scientific research:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: